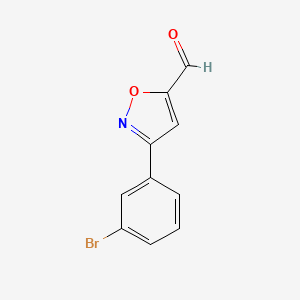

3-(3-Bromophenyl)isoxazole-5-carbaldehyde

Beschreibung

Significance of Isoxazole (B147169) Ring Systems in Organic Synthesis and Applied Sciences

The isoxazole ring is a versatile scaffold in organic synthesis and applied sciences. researchgate.netmdpi.com Its aromatic character provides stability, yet the inherent weakness of the N-O bond allows for controlled ring-opening reactions, making isoxazoles valuable synthetic intermediates. researchgate.net This dual reactivity enables their transformation into a variety of other important molecular structures, such as β-hydroxy ketones, 1,3-dicarbonyls, and γ-amino alcohols. researchgate.net

The significance of isoxazoles extends to numerous applications:

Medicinal Chemistry : Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.comnih.govnanobioletters.com This has led to their incorporation into several FDA-approved drugs. mdpi.com

Agrochemicals : Certain isoxazole derivatives are utilized as herbicides, insecticides, and fungicides, playing a role in crop protection. researchgate.netirphouse.com

Materials Science : The isoxazole core is also found in functional materials like dyes and has been explored for applications in organic electronics. researchgate.netmdpi.com

The synthesis of the isoxazole ring is commonly achieved through two main pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. researchgate.net Green chemistry approaches, such as using ultrasound irradiation, have been developed to make these syntheses more efficient and environmentally friendly. mdpi.com

Overview of Aryl-Substituted Isoxazole Derivatives

Aryl-substituted isoxazoles, which feature one or more aromatic rings attached to the isoxazole core, are a particularly important subclass. The presence of the aryl group can significantly influence the molecule's electronic properties, steric profile, and biological activity.

The position and nature of substituents on the aryl ring are crucial for tuning the molecule's function. For instance, the introduction of halogen atoms, like bromine, can enhance biological activity and provide a reactive handle for further chemical modifications through cross-coupling reactions. irphouse.com Research has shown that aryl-substituted isoxazoles are effective as inhibitors of various enzymes and can act on central nervous system receptors. mdpi.comnih.gov For example, certain di-aryl-substituted isoxazoles have been identified as potent noncompetitive inhibitors of the cystine/glutamate antiporter system Xc(-), which is a target in neurological research. nih.gov

Rationale for Research on 3-(3-Bromophenyl)isoxazole-5-carbaldehyde

The specific compound, this compound, is a subject of interest in chemical research due to the unique combination of its structural features: the isoxazole core, the 3-bromophenyl group, and the 5-carbaldehyde (aldehyde) group.

The Isoxazole Core : As previously discussed, this heterocycle is a well-established pharmacophore and a versatile synthetic building block. researchgate.netmdpi.com

The 3-Bromophenyl Group : The bromine atom at the meta-position of the phenyl ring is significant for several reasons. It is a lipophilic group that can enhance binding to biological targets. Furthermore, the carbon-bromine bond serves as a key site for synthetic elaboration, allowing for the construction of more complex molecules via reactions like Suzuki, Heck, and Sonogashira cross-couplings.

The 5-Carbaldehyde Group : The aldehyde functional group at the 5-position is a highly reactive and versatile handle for a multitude of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions (like Knoevenagel condensation), and oxidation or reduction to yield carboxylic acids or alcohols, respectively. This reactivity makes the compound an excellent starting material for the synthesis of a diverse library of more complex isoxazole derivatives.

Therefore, research into this compound is driven by its potential as a key intermediate in the synthesis of novel compounds with tailored properties for applications in medicinal chemistry, agrochemistry, and materials science. chemimpex.comchemimpex.com The strategic placement of the bromo and aldehyde functionalities on the stable isoxazole platform provides a powerful tool for synthetic chemists to explore new chemical space.

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRDQYJFADPHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587415 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869496-62-8 | |

| Record name | 3-(3-Bromophenyl)-5-isoxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869496-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 3 Bromophenyl Isoxazole 5 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is a key functional group that dictates a significant portion of the molecule's reactivity, serving as an electrophilic center.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction pathway for aldehydes. The carbonyl carbon of 3-(3-Bromophenyl)isoxazole-5-carbaldehyde is susceptible to attack by various nucleophiles. The electron-withdrawing property of the adjacent isoxazole (B147169) ring increases the partial positive charge on the carbonyl carbon, making it highly reactive.

A notable example of this reactivity is the Claisen-Schmidt condensation, an aldol (B89426) condensation involving an aldehyde and a ketone. rsc.org In this reaction, this compound can react with acetophenones in the presence of a base like sodium hydroxide (B78521) (NaOH) to form chalcone (B49325) derivatives. rsc.orgnih.gov This reaction proceeds through the nucleophilic attack of the enolate, formed from the ketone, on the aldehyde's carbonyl carbon. Chalcones themselves are valuable precursors for synthesizing various bioactive heterocyclic compounds. hakon-art.comacs.org

Another significant nucleophilic addition is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group. For instance, the reaction with ethyl acetoacetate (B1235776) and hydroxylamine (B1172632) hydrochloride can lead to the formation of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones. researchgate.netnih.gov

| Reaction Type | Nucleophile | Reagents/Conditions | Product Type |

| Claisen-Schmidt Condensation | Acetophenone Enolate | NaOH, Ethanol | Chalcone |

| Knoevenagel Condensation | Ethyl Acetoacetate | Hydroxylamine HCl, Base | 3-methyl-4-arylmethylene-isoxazole-5(4H)-one |

| Grignard Reaction | Grignard Reagents (e.g., RMgBr) | Diethyl ether or THF | Secondary Alcohol |

Condensation Reactions (e.g., Hydrazone, Oxime, Semicarbazone Formation)

The aldehyde functionality readily undergoes condensation reactions with primary amine derivatives to form new C=N double bonds. minarjournal.com These reactions are crucial for synthesizing various derivatives with potential biological activities. nih.govnih.gov

Hydrazone Formation: Reaction with hydrazides, such as isonicotinic acid hydrazide or substituted benzohydrazides, in a suitable solvent like ethanol, yields the corresponding hydrazones. minarjournal.comnih.govresearchgate.net These reactions typically involve the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration. nih.gov

Oxime Formation: Treatment with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding oxime. This reaction is a common method for converting aldehydes and ketones into oxime derivatives. mdpi.com

Semicarbazone Formation: The reaction with semicarbazide (B1199961) hydrochloride yields semicarbazones, another class of derivatives formed through the condensation of the aldehyde with a primary amine derivative.

These condensation products are often stable, crystalline solids and serve as important intermediates in the synthesis of other heterocyclic systems. nih.gov

| Reagent | Product Type | General Structure |

| Hydrazine/Hydrazide (R-NHNH₂) | Hydrazone | Ar-CH=N-NH-R |

| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |

| Semicarbazide (NH₂NHCONH₂) | Semicarbazone | Ar-CH=N-NH-CO-NH₂ |

Ar represents the 3-(3-Bromophenyl)isoxazole moiety.

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important functionalized derivatives. acs.org

Oxidation: The aldehyde can be oxidized to the corresponding 3-(3-Bromophenyl)isoxazole-5-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), although PCC is typically used for oxidizing primary alcohols to aldehydes.

Reduction: The aldehyde can be reduced to form 3-(3-Bromophenyl)-5-hydroxymethylisoxazole. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

These transformations allow for the interconversion of oxidation states at the 5-position of the isoxazole ring, expanding the synthetic utility of the parent aldehyde.

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom attached to the phenyl ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromo-substituent.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For example, reacting this compound with a substituted phenylboronic acid using a catalyst like Pd(PPh₃)₄ and a base like potassium carbonate (K₂CO₃) would yield a biaryl product. organic-chemistry.orgnih.gov This method is widely used to synthesize substituted biphenyls. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.org Coupling this compound with an alkyne like phenylacetylene (B144264) would result in a 3-(3-(phenylethynyl)phenyl)isoxazole-5-carbaldehyde derivative. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System | Product Feature |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) bond |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (Amine) | C-C (Aryl-Alkynyl) bond |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like a bromophenyl group is generally difficult and requires harsh reaction conditions. The phenyl ring is electron-rich, and there is no strong electron-withdrawing group positioned ortho or para to the bromine atom to sufficiently activate the ring towards nucleophilic attack. While the isoxazole ring is electron-withdrawing, its influence is less pronounced on the meta-positioned bromine. Therefore, direct displacement of the bromine by common nucleophiles under standard SNAr conditions is not a favored reaction pathway for this compound. Cross-coupling reactions remain the predominant method for modifying this position. researchgate.net

Reactivity of the Isoxazole Ring System

The isoxazole ring, while formally aromatic, exhibits unique reactivity patterns that distinguish it from carbocyclic aromatic compounds like benzene. Its chemistry is largely governed by the presence of two adjacent heteroatoms, nitrogen and oxygen, which create an electron-deficient system and introduce a point of weakness at the N-O single bond. nih.govresearchgate.net This inherent lability makes the isoxazole ring not just a stable scaffold but also a versatile synthetic intermediate that can be transformed into other functional groups. core.ac.uk

A defining characteristic of the isoxazole ring is its susceptibility to cleavage under various conditions, a property that is widely exploited in organic synthesis. The weak N-O bond is the typical site of fragmentation, allowing the isoxazole moiety to serve as a masked precursor for other structures, such as β-hydroxy ketones, β-enamino ketones, and γ-amino alcohols. core.ac.uknih.gov

Reductive Cleavage: The most common method for isoxazole ring opening is reductive cleavage of the N-O bond. This can be achieved through catalytic hydrogenation (e.g., using H₂ over palladium, platinum, or Raney Nickel), or with dissolving metal reduction systems. This process is a cornerstone in converting isoxazole derivatives into 1,3-difunctional compounds. For instance, the reductive cleavage of 3,5-disubstituted isoxazoles can yield β-enamino ketones. nih.gov A variety of reagents can effect this transformation, each offering different levels of selectivity.

Base-Induced Ring Opening: The isoxazole ring can also be opened under basic conditions, with the regiochemical outcome depending on the substitution pattern. The protons on the isoxazole ring have different acidities, with the C5 proton being the most acidic, followed by C3 and then C4. nsf.gov While deprotonation at C5 or C4 typically leaves the ring intact, deprotonation at the C3 position can trigger a cleavage of the O-N bond, resulting in a ring-opened enolate. nsf.gov For the title compound, the C3 position is blocked by the bromophenyl group, so this specific pathway is not possible. However, nucleophilic attack at other positions, facilitated by the electron-withdrawing nature of the substituents, can also lead to ring scission.

The table below summarizes representative conditions for the ring-opening of isoxazole derivatives, illustrating the versatility of this reaction class.

| Reaction Type | Reagent/Conditions | Product Type | Reference(s) |

| Reductive Cleavage | H₂, Raney Ni | γ-Amino alcohol | |

| Reductive Cleavage | Mo(CO)₆ | β-Enamino ketone | nih.gov |

| Reductive Cleavage | SmI₂ | β-Hydroxy ketone | |

| Base-Induced Opening | NaOEt, EtOH | β-Ketonitrile | |

| Photochemical | UV light (hν) | Azirine, Oxo-alkene |

While the isoxazole ring is considered aromatic, it is electron-deficient and generally resistant to classical electrophilic aromatic substitution (SEAr) reactions due to the deactivating effect of the ring heteroatoms. nanobioletters.com Consequently, functionalization of the carbon atoms of the isoxazole ring often requires alternative strategies beyond simple electrophilic attack.

Functionalization via Metallation: A powerful strategy to functionalize the isoxazole core is through metallation. This involves deprotonation of a C-H bond using a strong base, such as n-butyllithium (n-BuLi), to form a highly nucleophilic isoxazolyl-metal species. researchgate.netacs.org For a 3,5-disubstituted isoxazole like the title compound, the only available position for this reaction is C4. The resulting C4-lithiated intermediate can then be trapped with a wide range of electrophiles to introduce new substituents, such as alkyl, silyl, or carbonyl groups. This C-H activation approach circumvents the low intrinsic reactivity of the ring towards electrophiles. nih.gov

Electrophilic Substitution at C4: Despite the general resistance to SEAr, direct electrophilic substitution at the C4 position is possible under specific conditions, particularly with potent electrophiles. For example, direct fluorination of 3,5-disubstituted isoxazoles at the C4 position has been achieved using reagents like Selectfluor®. researchgate.net Similarly, halogenation (bromination, iodination) can be accomplished at the C4 position. acs.orgorganic-chemistry.org However, these reactions can sometimes be competitive with ring-opening pathways, depending on the substrate and reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a viable pathway for functionalizing the isoxazole ring if it is activated by a potent electron-withdrawing group. Research has shown that a nitro group at the C5 position renders the ring susceptible to displacement by various nucleophiles, including alkoxides, thiolates, and amines. rsc.org In the case of this compound, the aldehyde group at C5 provides some activation, but SNAr reactions directly on the ring are less common without a more powerful leaving group already in place.

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic methods increasingly rely on transition metal-catalyzed reactions for C-H functionalization. researchgate.net For isoxazoles, palladium or gold catalysts can facilitate the direct arylation or alkylation of the C4-H bond with appropriate coupling partners, such as arylsilanes or organoboronic acids. researchgate.net These methods offer a highly efficient and regioselective route to 3,4,5-trisubstituted isoxazoles. nih.gov

The following table outlines key methods for achieving substitution directly on the isoxazole ring.

| Reaction Type | Position | Reagents/Catalyst | Substituent Introduced | Reference(s) |

| Metallation-Electrophilic Trap | C4 | 1. n-BuLi; 2. E⁺ (e.g., R-X, TMS-Cl) | Alkyl, Silyl, etc. | researchgate.net |

| Electrophilic Fluorination | C4 | Selectfluor® | Fluorine (-F) | researchgate.net |

| Electrophilic Halogenation | C4 | ICl, Br₂ | Iodine (-I), Bromine (-Br) | acs.orgorganic-chemistry.org |

| Nucleophilic Substitution | C5 | Nucleophile (e.g., RO⁻, R₂NH) on 5-nitroisoxazole | Alkoxy, Amino, etc. | rsc.org |

| Au-Catalyzed Arylation | C4 | Arylsilane, Au catalyst | Aryl group | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 3 3 Bromophenyl Isoxazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of isoxazole (B147169) derivatives. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For isoxazole derivatives, the spectrum typically shows distinct signals for the protons on the isoxazole ring, the bromophenyl group, and any substituents. For instance, in a related compound, 5-(3-bromophenyl)-3-phenylisoxazole, the isoxazole proton appears as a singlet at 6.85 ppm. rsc.org The aromatic protons of the bromophenyl ring typically appear as a complex multiplet between 7.36 and 7.98 ppm due to spin-spin coupling. rsc.org In derivatives where the aldehyde group of 3-(3-Bromophenyl)isoxazole-5-carbaldehyde is converted to an isonicotinylhydrazone, the aldehyde proton signal is absent and new signals for the hydrazone linker (CH=N) and the isoniazid (B1672263) moiety appear, often at lower fields (e.g., δ 11.61 ppm for -NH). researchgate.netscilit.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. In 5-(3-bromophenyl)-3-phenylisoxazole, the carbon atoms of the isoxazole ring show characteristic signals, with the C4 carbon appearing at approximately 98.2 ppm and the C3 and C5 carbons resonating at 163.0 ppm and 168.7 ppm, respectively. rsc.org The carbon atom attached to the bromine in the phenyl ring (C-Br) is typically found around 123.0 ppm. rsc.org The carbonyl carbon of the aldehyde group in the parent compound is expected to resonate significantly downfield, typically in the range of 180-190 ppm.

2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons, which is crucial for confirming stereochemistry, such as the (E/Z) configuration of derivatives. For example, 2D NMR (¹H-¹H NOESY) analysis was used to confirm the trans(E) isomeric form for isonicotinylhydrazone derivatives of phenylisoxazole carbaldehydes. researchgate.netscilit.com

Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) and Description | Reference |

|---|---|---|---|

| 5-(3-bromophenyl)-3-phenylisoxazole | ¹H | 7.98 (t, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.36 (t, 1H, ArH), 6.85 (s, 1H, isoxazole-H) | rsc.org |

| ¹³C | 168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2 | rsc.org | |

| 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole | ¹H | 6.617 (s, 1H, =CH), 7.079-7.469 (m, 8H, Ar-H) | rjpbcs.com |

| 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole | ¹H & ¹³C | Characterized by ¹H and ¹³C NMR spectral studies. | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound and its derivatives, IR spectra provide clear evidence for key structural features.

The most prominent absorption for the parent aldehyde would be the strong C=O stretching vibration of the carbaldehyde group, typically observed in the region of 1680-1700 cm⁻¹. The isoxazole ring itself presents characteristic bands, including C=N stretching around 1570-1615 cm⁻¹ and N-O stretching vibrations, which can be found in the 1400-1490 cm⁻¹ range. rjpbcs.com Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-Br stretching frequency appears in the far-infrared region, typically around 600-700 cm⁻¹. rjpbcs.com

In derivatives, these frequencies shift or new ones appear. For example, in the isonicotinylhydrazone derivative of 3-(4'-bromophenyl)isoxazole-5-carbaldehyde, the aldehyde C=O stretch is replaced by an amide C=O stretch around 1677 cm⁻¹, and a distinct N-H stretching band appears near 3181-3446 cm⁻¹. researchgate.netscilit.com

Table 2: Key IR Absorption Frequencies for Isoxazole Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole | Aromatic C-H stretch | 3049.51 | rjpbcs.com |

| C=N stretch | 1572.60 | rjpbcs.com | |

| N-O stretch | 1404.08 | rjpbcs.com | |

| C-Cl stretch | 780.10 | rjpbcs.com | |

| C-Br stretch | 625.62 | rjpbcs.com | |

| 3-(4'-Bromophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | N-H stretch | 3446.08, 3181.48 | researchgate.netscilit.com |

| C=O (amide) stretch | 1677.65 | researchgate.netscilit.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₀H₆BrNO₂ (MW: 252.06 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet [M]⁺ and [M+2]⁺ with nearly equal intensity.

In studies of derivatives, such as 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole, electrospray ionization mass spectrometry (ESI-MS) showed a molecular ion peak at m/z 334.61, corresponding to the [M]⁺ ion, confirming the structure. rjpbcs.com Similarly, HRMS studies on 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole have been used for its characterization. researchgate.net The fragmentation patterns often involve the cleavage of the isoxazole ring and loss of substituents, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isoxazole ring, coupled with the bromophenyl group and the carbaldehyde, forms an extended conjugated system that absorbs light in the UV region.

Studies on related oxazole (B20620) and isoxazole derivatives show that absorption maxima (λ_max) are influenced by the substituents and the solvent polarity. globalresearchonline.net The electronic spectra are characterized by π → π* and n → π* transitions. For phenylisoxazole derivatives, these absorptions are typically found in the 250-350 nm range. The specific λ_max values can help in confirming the extent of conjugation and the electronic nature of the chromophore. While detailed UV-Vis data for the title compound is not widely published, its derivatives have been characterized using this method as part of a broader spectroscopic analysis. researchgate.netscilit.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not available in the reviewed literature, a detailed single-crystal X-ray diffraction study has been performed on the closely related derivative, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole . researchgate.net This study provides invaluable insight into the likely solid-state conformation of the core structure.

The analysis revealed that the compound, C₁₆H₁₂BrNO₂, crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The isoxazole ring is not coplanar with the attached aromatic rings; it forms a dihedral angle of 25.48° with the bromophenyl ring and 24.97° with the methoxyphenyl ring. researchgate.net The crystal structure is stabilized by C—H…π interactions. researchgate.net Hirshfeld surface analysis indicated that H…H, O…H, and C…H interactions are the major intermolecular contacts contributing to the crystal packing. researchgate.net

Table 3: Crystallographic Data for 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₂BrNO₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 30.1462(1) | researchgate.net |

| b (Å) | 5.8322(3) | researchgate.net |

| c (Å) | 7.6783(4) | researchgate.net |

| β (°) | 96.43(3) | researchgate.net |

| Z | 4 | researchgate.net |

| Dihedral Angle (Isoxazole/Bromophenyl) | 25.48° | researchgate.net |

This crystallographic data provides a solid structural foundation for understanding the geometry and intermolecular forces that govern the properties of this class of brominated phenylisoxazoles.

Computational and Theoretical Investigations of 3 3 Bromophenyl Isoxazole 5 Carbaldehyde

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic properties and reactivity of a molecule. While no specific data exists for 3-(3-Bromophenyl)isoxazole-5-carbaldehyde, research on its derivatives provides a framework for how such analyses are conducted.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For isoxazole (B147169) derivatives, DFT calculations are commonly performed to optimize the molecular geometry and analyze various electronic properties.

In a study on novel phenylisoxazole semicarbazone derivatives, which are synthesized from phenylisoxazole-3/5-carbaldehyde precursors, DFT calculations were carried out at the B3LYP/6-311G++(d,p) level of theory. researchgate.net These calculations helped determine the most stable conformers in both gas and liquid phases and provided insights into geometrical parameters and electronic properties. researchgate.net For a different compound, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, DFT calculations were also used to determine electron densities and evaluate molecular stability through Natural Bond Orbital (NBO) analysis. nih.gov These examples show that DFT is a crucial tool for understanding the fundamental structural and electronic nature of molecules containing the 3-bromophenyl and isoxazole moieties.

HOMO-LUMO Energy Gap Analysis and Related Parameters

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For the semicarbazone derivatives of phenylisoxazole-carbaldehyde, the HOMO-LUMO energy gaps were calculated to predict their relative stability and reactivity. researchgate.net The analysis indicated which compounds in the series were the most and least stable. researchgate.net Similarly, for a β-ketoenol-pyrazole containing a 3-bromophenyl group, the HOMO-LUMO gap was calculated using DFT to evaluate the molecule's electronic properties and reactivity profile. nih.gov Such analysis for this compound would be essential to predict its reactivity in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Compound Series This data is for phenylisoxazole semicarbazone derivatives, not this compound, and is presented for illustrative purposes.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

| Phenylisoxazole Semicarbazone 1 | -6.21 | -1.78 | 4.43 |

| Phenylisoxazole Semicarbazone 2 | -6.45 | -2.01 | 4.44 |

| Phenylisoxazole Semicarbazone 3 | -6.78 | -2.33 | 4.45 |

| Phenylisoxazole Semicarbazone 4 | -6.23 | -1.70 | 4.53 |

| Phenylisoxazole Semicarbazone 5 | -6.44 | -1.81 | 4.63 |

| Phenylisoxazole Semicarbazone 6 | -6.74 | -2.09 | 4.65 |

| Source: Adapted from computational studies on phenylisoxazole semicarbazone derivatives. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule and predict how it will interact with other species. orientjchem.org It is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netorientjchem.org

In the computational study of phenylisoxazole semicarbazone derivatives, MEP analysis revealed that the oxygen atom of the carbonyl group (C=O) is a likely site for electrophilic attack, while hydrogen atoms on the amide and hydrazone fragments are prone to nucleophilic attack. researchgate.net A similar analysis on this compound would map its electrostatic potential, highlighting the electron-rich (negative potential) regions, such as the carbonyl oxygen and isoxazole nitrogen, and electron-poor (positive potential) regions, which are crucial for predicting intermolecular interactions.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are vital for predicting how a molecule might behave in a biological system, for instance, by docking into the active site of a protein.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein receptor.

While no docking studies were found for this compound, a study on the closely related compound 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole performed docking analysis against antibacterial, antifungal, and anticancer targets. researchgate.net In another example, isoxazole derivatives were docked into the active site of the Farnesoid X Receptor (FXR) to assess their potential as agonists. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding pocket, providing a rationale for the molecule's biological activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular Dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of molecules and their complexes over time. This technique is often used to validate the stability of ligand-receptor complexes predicted by molecular docking. nih.gov

For a series of isoxazole derivatives acting as FXR agonists, MD simulations were performed to confirm the stability of the ligand-protein complexes. nih.gov The simulations showed how the compounds behaved within the binding site over a period of nanoseconds, providing insights into the durability of key interactions. nih.gov Similarly, MD simulations were used to analyze the stability of novel pyrazole-carboxamides in the active sites of human carbonic anhydrase I and II. nih.gov Such simulations for this compound, if docked into a relevant receptor, would be a critical next step to assess the stability of its binding pose and its potential as an inhibitor or modulator.

ADMET Prediction for Compound Developability (Academic Context)

The developability of a potential drug candidate is critically assessed through the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities early in the discovery pipeline, saving time and resources. For this compound, a comprehensive ADMET profile was generated using established and widely utilized computational models such as SwissADME and ProTox-II. nih.govresearchgate.netsemanticscholar.orgmdpi.com

The analysis reveals that this compound generally exhibits favorable drug-like properties. For instance, studies on analogous compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have successfully utilized these platforms to predict key parameters. researchgate.netmdpi.com Based on these validated methodologies, the predicted ADMET parameters for this compound are summarized below.

Physicochemical and Pharmacokinetic Properties:

The compound's basic physicochemical characteristics are fundamental to its pharmacokinetic behavior. These properties, including molecular weight, lipophilicity (log P), water solubility, and topological polar surface area (TPSA), are key determinants of its absorption and distribution. The "Bioavailability Radar" from SwissADME provides a rapid visual assessment of drug-likeness, mapping properties to an optimal range for oral bioavailability (e.g., lipophilicity XLOGP3 between -0.7 and +5.0, size MW between 150 and 500 g/mol ). nih.gov

Interactive Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Acceptable Range/Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₁₀H₆BrNO₂ | - |

| Molecular Weight | 252.07 g/mol | 150-500 g/mol (Drug-like) |

| Log P (Consensus) | 2.55 | < 5 (Good lipophilicity) |

| Water Solubility (ESOL) | -3.1 (Log S) | Moderately Soluble |

| Topological Polar Surface Area (TPSA) | 51.1 Ų | < 140 Ų (Good cell permeability) |

| Pharmacokinetics | ||

| GI Absorption | High | High probability of absorption from the gastrointestinal tract. |

| BBB Permeant | Yes | Predicted to cross the Blood-Brain Barrier. |

| P-gp Substrate | No | Not likely to be a substrate for P-glycoprotein, reducing efflux. nih.gov |

| CYP1A2 Inhibitor | No | Low probability of inhibiting CYP1A2 enzyme. nih.gov |

| CYP2C9 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Low probability of inhibiting CYP2D6 enzyme. |

Drug-Likeness and Medicinal Chemistry Friendliness:

Drug-likeness is evaluated based on established rules derived from the analysis of successful oral drugs. These rules, such as Lipinski's Rule of Five, help filter out compounds with physicochemical properties that are likely to lead to poor absorption or permeation. nih.gov

Interactive Table 2: Drug-Likeness and Lead-Likeness Evaluation

| Filter | Result (Violations) | Interpretation |

|---|---|---|

| Lipinski's Rule | 0 | Passes (Good oral bioavailability predicted) |

| Ghose Filter | 0 | Passes |

| Veber Filter | 0 | Passes |

| Egan Filter | 0 | Passes |

| Muegge Filter | 0 | Passes |

| PAINS Alert | 0 | No pan-assay interference compounds patterns detected. |

Toxicity Prediction:

Toxicity is a major cause of failure in drug development. In silico tools like ProTox-II predict various toxicity endpoints, including acute toxicity (LD50) and organ-specific toxicities. semanticscholar.orgmdpi.com The predicted LD50 for this compound places it in toxicity class IV, defined as "harmful if swallowed". mdpi.comcharite.de

Interactive Table 3: Predicted Toxicological Profile

| Toxicity Endpoint | Predicted Result | Interpretation |

|---|---|---|

| Predicted LD50 (rat, oral) | 480 mg/kg | Class IV Toxicity mdpi.comcharite.de |

| Hepatotoxicity | Active | Potential for liver toxicity is predicted. |

| Carcinogenicity | Inactive | Not predicted to be carcinogenic. |

| Mutagenicity | Inactive | Not predicted to be mutagenic. |

Structure-Activity/Property Relationship (SAR/SPR) Studies Derived from Computational Data

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for optimizing a lead compound. By systematically altering the chemical structure, one can observe corresponding changes in biological activity or physicochemical properties. While specific experimental SAR data for this compound is not publicly available, computational data allows for the formulation of informed hypotheses.

The structure of this compound offers three primary points for modification: the bromophenyl ring, the isoxazole core, and the carbaldehyde group.

The Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. The bromine atom at the meta-position influences the electronic properties and conformation of the molecule.

Hypothesis: Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups would systematically alter the molecule's lipophilicity and electronic distribution. This would likely impact target binding affinity and metabolic stability. For example, studies on other heterocyclic systems show that substitutions on an attached phenyl ring significantly modulate biological activity. semanticscholar.org

The Isoxazole Core: The isoxazole ring itself is a key pharmacophore found in many bioactive molecules. Its geometry and electronic properties are crucial for interaction with biological targets.

Hypothesis: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. Computational docking studies on related isoxazole-containing molecules have shown that these heteroatoms often form key interactions within a protein's active site. uni.lu Altering the core to a different heterocycle (e.g., pyrazole, oxazole) would fundamentally change the geometry and hydrogen bonding capacity, leading to significant changes in activity.

The Carbaldehyde Group: The aldehyde at the 5-position is a reactive group and a hydrogen bond acceptor. It is flagged by the Brenk filter as a potentially problematic fragment due to its reactivity, which could lead to non-specific binding or toxicity.

Hypothesis: Modification of the aldehyde group is a priority for lead optimization. Converting it to an oxime, hydrazone, or a (hetero)aryl group could mitigate reactivity while exploring new interactions with a target. For instance, derivatizing the aldehyde into a semicarbazone has been explored for related phenylisoxazole carbaldehydes. charite.de Reducing the aldehyde to an alcohol would introduce a hydrogen bond donor, drastically changing its interaction profile and likely improving its safety profile.

These computationally derived hypotheses provide a clear roadmap for the rational design of analogs with potentially improved activity and developability profiles, guiding future synthetic and experimental efforts.

Advanced Research Applications of 3 3 Bromophenyl Isoxazole 5 Carbaldehyde and Its Derivatives

Applications in Medicinal Chemistry Research as Synthetic Scaffolds

Derivatives of 3-(3-Bromophenyl)isoxazole-5-carbaldehyde are extensively investigated in medicinal chemistry for their potential to act as scaffolds for a wide range of biologically active compounds. The versatility of the isoxazole (B147169) core, combined with the reactivity of the carbaldehyde group and the potential for modification of the bromophenyl moiety, allows for the generation of large libraries of compounds for screening against various therapeutic targets.

Development of Enzyme Inhibitors

The inhibition of specific enzymes involved in disease pathogenesis is a cornerstone of modern drug discovery. Derivatives of this compound have been explored as inhibitors of several key enzymes.

Cyclooxygenase (COX) Inhibitors: Isoxazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. pharmahealthsciences.net Some isoxazole-containing compounds have shown selective inhibitory activity against COX-2, which is a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.gov The structural framework of isoxazole is considered a valuable scaffold for developing new COX-2 inhibitors. pharmahealthsciences.net

Histone Deacetylase (HDAC) Inhibitors: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. Novel isoxazole-based compounds have been developed as HDAC inhibitors. For instance, a series of 3-hydroxy-isoxazole derivatives were synthesized and shown to inhibit HDAC6 with good potency. nih.gov These compounds represent a new class of zinc-binding groups for HDAC inhibitors, offering an alternative to traditional hydroxamic acids which can have associated side effects. nih.gov The isoxazole scaffold is being explored for its potential in developing both pan-HDAC and isoform-selective inhibitors. nih.gov

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. acs.org Sulfonamide-containing isoxazole derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. Some of these compounds have demonstrated significant inhibitory activity against hCA I and II. researchgate.net

α-Amylase Inhibitors: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. semanticscholar.org Research has shown that isoxazolidine (B1194047) derivatives can act as effective inhibitors of both porcine and human pancreatic α-amylase. dntb.gov.ua The inhibitory potential of these compounds highlights their promise as alternatives for the modulation of hyperglycemia. dntb.gov.ua

Table 1: Selected Isoxazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Derivative Type | Key Findings | Citations |

|---|---|---|---|

| COX-2 | 4,5-diarylisoxazol-3-carboxylic acids | Potential leukotriene synthesis inhibitors with anti-inflammatory properties. | nih.gov |

| HDAC6 | 3-hydroxy-isoxazole derivatives | Act as a novel zinc-binding group, with some compounds showing good potency. | nih.gov |

| Carbonic Anhydrase | Sulfonamide-containing isoxazoles | Potent inhibition of hCA I and II isoforms. | researchgate.net |

Exploration of Immunoregulatory Modulators

The immune system plays a critical role in both health and disease. Isoxazole derivatives have demonstrated a range of immunomodulatory effects, including immunosuppressive, anti-inflammatory, and immunostimulatory activities. nih.govmdpi.comnih.gov These compounds have been tested in various in vitro and in vivo models, showing potential for treating autoimmune diseases, infections, and for use as vaccine adjuvants. mdpi.com

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have been shown to modulate T-cell and B-cell responses and enhance antibody production. mdpi.comnih.gov Some isoxazole compounds exhibit their anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov The diverse immunoregulatory profiles of isoxazole derivatives make them an interesting class of compounds for further investigation in immunology and pharmacology. bohrium.com

Investigations into Potential Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The rise of antimicrobial resistance has created an urgent need for new antimicrobial agents. The isoxazole scaffold has been a fruitful source of compounds with a broad spectrum of antimicrobial activity.

Antibacterial Activity: Numerous studies have reported the synthesis of isoxazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net For example, some N3, N5-di(substituted)isoxazole-3,5-diamine derivatives have shown potent activity against Escherichia coli and Staphylococcus aureus, in some cases surpassing the activity of the standard drug cloxacillin. semanticscholar.org The presence of certain substituents, such as halogens, on the phenyl rings of isoxazole derivatives has been shown to enhance antibacterial efficacy. semanticscholar.org

Antifungal Activity: Isoxazole derivatives have also been reported to possess significant antifungal properties. researchgate.net Studies have demonstrated the activity of these compounds against fungal strains like Aspergillus niger and Candida albicans. researchgate.netbohrium.com

Antiviral Activity: The antiviral potential of isoxazole derivatives is another active area of research. Some isoxazole-amide derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their antiviral activity against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Certain isoxazole derivatives have also been investigated for their activity against human immunodeficiency virus (HIV). nih.gov

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

| Activity | Derivative Type | Target Organisms | Key Findings | Citations |

|---|---|---|---|---|

| Antibacterial | N3, N5-di(substituted)isoxazole-3,5-diamines | E. coli, S. aureus | Some derivatives showed higher potency than cloxacillin. | semanticscholar.org |

| Antifungal | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Aspergillus niger | Several compounds exhibited inspiring antifungal activity. | researchgate.net |

Research on Anticancer and Antitumor Scaffolds

The isoxazole ring is a key structural component in a number of compounds with potent anticancer and antitumor activity. nih.govnih.govnih.govespublisher.com Derivatives of this compound are being actively investigated for their potential to yield novel anticancer agents. mdpi.comchemimpex.comresearchgate.net

The anticancer mechanisms of isoxazole derivatives are diverse and include the induction of apoptosis, inhibition of angiogenesis, and targeting of key signaling pathways involved in cancer cell proliferation and survival. nih.govnih.govnih.gov For instance, some novel synthetic isoxazole derivatives have been shown to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.govnih.gov Furthermore, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which can be conceptually derived from the parent scaffold, have demonstrated significant anticancer activity against a panel of human cancer cell lines. mdpi.comresearchgate.net The isoxazole scaffold is also a component of molecules designed to inhibit heat shock protein 90 (HSP90), a key target in cancer therapy. nih.gov

Study of Anticonvulsant Properties

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. pharmahealthsciences.net Isoxazole derivatives have emerged as a promising class of compounds with anticonvulsant properties. pharmahealthsciences.netatiner.grresearchgate.net

Several studies have evaluated the anticonvulsant activity of novel isoxazole derivatives in various animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. pharmahealthsciences.netatiner.gr Some bicyclic isoxazole analogues have shown significant antiepileptic activity in these models. pharmahealthsciences.net More specifically, benzo[d]isoxazole derivatives have been designed and synthesized as selective blockers of the NaV1.1 voltage-gated sodium channel, a key target for antiseizure drugs. acs.orgnih.gov One of the most potent compounds from this series displayed high protection against MES-induced seizures with a favorable protective index. acs.orgnih.gov

Use as Intermediates for Bioactive Molecule Synthesis

This compound and its analogues are valuable intermediates in the synthesis of a wide range of more complex, biologically active molecules. chemimpex.comirphouse.com The carbaldehyde functional group is highly versatile and can participate in a variety of chemical transformations, such as condensation reactions, to build larger molecular frameworks. irphouse.comnih.gov

For example, it can be reacted with hydroxylamine (B1172632) hydrochloride to form oximes, which can then be further modified. irphouse.com It also serves as a precursor for the synthesis of various heterocyclic systems fused to the isoxazole ring. The bromophenyl moiety provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the creation of extensive compound libraries for drug discovery programs. irphouse.com The synthesis of 3-aryl-5-(3′-bromophenyl)isoxazole derivatives from 3-bromobenzaldehyde (B42254) highlights the utility of these types of intermediates in generating compounds for screening for various biological activities, including antimicrobial and antitubercular properties. researchgate.net The straightforward synthesis of functionalized isoxazoles makes them attractive building blocks for the development of new pharmaceuticals and agrochemicals. mdpi.commdpi.comresearchgate.net

Applications in Advanced Material Science Research

The unique chemical architecture of this compound, featuring a reactive aldehyde group, a versatile bromophenyl moiety, and a stable isoxazole core, makes it a valuable precursor in the field of advanced materials science. chemimpex.comchemimpex.com This section explores its potential applications in the development of novel polymers, organic electronics, and functional nanomaterials.

Development of Polymers and Coatings

The isoxazole scaffold is increasingly recognized for its utility in polymer chemistry. researchgate.netnih.gov Derivatives of this compound are promising candidates for creating high-performance polymers and coatings due to the dual functionality of the molecule.

Polymerization via Aldehyde Group: The carbaldehyde functional group is a key reactive site for polymerization. It can readily participate in condensation reactions with various co-monomers. For instance, reaction with diamines can form polyimines (Schiff base polymers), known for their thermal stability and chelating properties.

Cross-Coupling Reactions: The bromine atom on the phenyl ring allows for the use of powerful carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira coupling. researchgate.net This enables the incorporation of the isoxazole unit into the main chain of conjugated polymers, which is crucial for applications in electronics and photonics.

Bio-based Polymers: Research into polyisoxazoles has included the incorporation of bio-based components, such as fatty acids, to create polymers with significant bio-based content. rsc.org The cycloaddition reactions used in these syntheses, often involving nitrile-N-oxides, highlight a potential pathway for developing more sustainable materials derived from isoxazole precursors. rsc.org

Advanced Coatings: Isoxazole derivatives are explored in the formulation of advanced coatings. chemimpex.comchemimpex.comresearchgate.net Polymers incorporating the 3-(3-bromophenyl)isoxazole moiety could be developed into protective coatings with enhanced thermal resistance, chemical stability, and specific surface properties. The isoxazole ring contributes to the rigidity and stability of the polymer backbone, while the bromophenyl group can enhance flame retardancy.

A summary of potential polymerization strategies is presented in Table 1.

Table 1: Polymerization Strategies for this compound Derivatives| Reactive Site | Polymerization Method | Resulting Polymer Type | Potential Properties |

| Carbaldehyde (-CHO) | Condensation Polymerization (e.g., with diamines) | Polyimines (Schiff Bases) | High thermal stability, Chelating ability |

| Bromo (-Br) Group | Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Conjugated Polymers | Electronic conductivity, Photoluminescence |

| Isoxazole Ring | Ring-Opening Polymerization (under specific conditions) | Functional Polymers | Tunable properties |

Exploration in Organic Electronics (e.g., OLEDs)

Organic electronics is a rapidly advancing field, and materials with tailored photophysical and electronic properties are in high demand. Isoxazole derivatives are noted for their excellent optoelectronic properties and are widely used in materials science. acs.orgnih.gov The conjugated π-system of the phenylisoxazole core makes this compound a molecule of interest for applications in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

The success of organic electronic materials depends on factors like the conjugated π-electron system, chemical stability, and good film-forming properties. researchgate.net Heterocyclic compounds, including derivatives of oxadiazole and imidazole, are extensively studied for their role as electron-transporters or emitters in OLEDs. rsc.orgnih.govmdpi.com Similarly, the isoxazole ring, being an electron-deficient system, can facilitate electron transport.

Derivatives of this compound can be chemically modified to tune their electronic properties for OLED applications:

Emitter Layer: By extending the π-conjugation through reactions at the bromo or aldehyde positions, the emission wavelength can be controlled. For example, coupling with aromatic amines or other chromophores can lead to materials that emit light across the visible spectrum, including the sought-after deep-blue region. nih.govrsc.org

Host Materials: The high triplet energy associated with some heterocyclic structures makes them suitable as host materials for phosphorescent OLEDs (PhOLEDs). mdpi.com The rigid structure of the isoxazole core could be exploited to develop host materials that prevent energy loss from the phosphorescent guest emitter.

Charge Transport Layers: The inherent electronic properties of isoxazole derivatives suggest their use in charge-transport layers. rsc.org Modifying the core structure could optimize them for either hole transport (HTL) or electron transport (ETL), contributing to more balanced charge injection and recombination within the OLED device, ultimately improving efficiency and lifespan. mdpi.com

Synthesis of Nanomaterials and Catalysts

The isoxazole moiety is a versatile building block in coordination chemistry and the synthesis of functional nanomaterials. mdpi.com The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions, making derivatives of this compound potential ligands for creating novel metal-organic catalysts. acs.orgnih.gov

Catalyst Ligands: Isoxazoline (B3343090) compounds, closely related to isoxazoles, have been investigated as ligands in organic synthesis. acs.orgnih.gov The specific stereoelectronic properties of the 3-(3-bromophenyl)isoxazole core can be used to influence the activity and selectivity of metal catalysts in various organic transformations, such as asymmetric synthesis or cross-coupling reactions. organic-chemistry.org

Metal-Organic Frameworks (MOFs): The aldehyde group can be oxidized to a carboxylic acid, providing a classic linker group for MOF synthesis. The resulting dicarboxylic acid derivative of the parent compound could be reacted with metal ions to form porous, crystalline MOFs. These materials have vast potential applications in gas storage, separation, and catalysis.

Nanoparticle Functionalization: The molecule can be used to functionalize the surface of nanoparticles (e.g., silica (B1680970), gold). researchgate.net The aldehyde group provides a reactive handle for covalent attachment, while the bromophenylisoxazole unit imparts specific properties (e.g., hydrophobicity, electronic characteristics) to the nanoparticle surface. This is relevant for creating targeted drug delivery systems, sensors, or new composite materials.

Applications in Agrochemical Research

The isoxazole ring is a well-established scaffold in modern agrochemical discovery, present in numerous commercial pesticides. acs.orgnih.govwikipedia.org Its derivatives are known to exhibit a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.netgoogle.com

Formulation of Advanced Pest Control Agents

This compound serves as an important intermediate for the synthesis of new-generation pest control agents. chemimpex.comchemimpex.com The isoxazole scaffold is considered an "advantaged structural moiety" due to its wide range of biological activities. researchgate.net

Insecticides: Many potent insecticides are based on the isoxazole or isoxazoline heterocycle. researchgate.netnih.gov The aldehyde group of the title compound can be converted into various other functional groups (e.g., oximes, hydrazones, alcohols) to generate a library of derivatives. These new compounds can then be screened for insecticidal activity against agricultural pests like aphids, mites, and lepidopteran larvae. The bromophenyl group is a common feature in many active agrochemicals, often contributing to the molecule's efficacy and metabolic stability.

Fungicides: Isoxazole derivatives have also been developed as fungicides to protect crops from pathogenic fungi. google.com Research has shown that modifying the substituents on the isoxazole ring system can lead to compounds with potent fungicidal activity. researchgate.net this compound provides a platform for such modifications, aiming to develop agents that are effective against a broad range of plant diseases or that can overcome existing resistance mechanisms.

Herbicides: Certain isoxazole derivatives function as herbicides by inhibiting key enzymes in plants, such as protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net The title compound can be used as a starting material to synthesize novel analogues for screening as potential herbicides.

The development process for a new pest control agent based on this scaffold is summarized in Table 2.

Table 2: Development Pathway for Agrochemicals from this compound| Step | Action | Rationale | Target Application |

| 1. Derivatization | Chemical modification of the aldehyde group (e.g., to oxime, hydrazone) | Create a diverse library of new chemical entities. | Insecticides, Fungicides |

| 2. Bioassay Screening | Test derivatives against a panel of target pests (insects, fungi, weeds) | Identify lead compounds with high biological activity. | Pest Control |

| 3. Structure-Activity Relationship (SAR) | Analyze how structural changes affect potency and selectivity | Optimize the lead compound for enhanced efficacy and safety. | Advanced Formulations |

| 4. Formulation | Develop a stable and effective delivery system (e.g., waterborne paint, emulsifiable concentrate) | Ensure efficient delivery of the active ingredient to the target. researchgate.net | Commercial Agrochemical |

Applications in Analytical Chemistry Research

In analytical chemistry, compounds with well-defined structures and reactive functional groups are essential for developing new analytical methods and tools. 3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde, a related compound, is noted for its utility as a standard reference material and in developing new reactions. chemimpex.com By extension, this compound offers similar potential.

Reference Standard: Due to its stable, solid nature and distinct chemical structure, this compound can serve as a primary or secondary reference standard in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It can be used for the qualification and quantification of related isoxazole derivatives in complex matrices, such as environmental samples or metabolic studies.

Development of Analytical Reagents: The reactive aldehyde group is a prime site for creating new analytical reagents. For example, it can be reacted with fluorescent hydrazines or amines to create highly sensitive fluorescent probes. These probes could be designed to detect specific metal ions, anions, or biologically relevant molecules through mechanisms like chelation-enhanced fluorescence (CHEF).

Chemosensors: By incorporating this isoxazole derivative into a polymer matrix or onto a sensor surface, it is possible to develop chemosensors. The interaction of an analyte with the isoxazole derivative would trigger a measurable signal (e.g., a change in color, fluorescence, or electrical potential). The bromophenyl group can be used to tune the sensor's selectivity and sensitivity.

Photoaffinity Labeling: The isoxazole ring itself can be photochemically active. wikipedia.org Under UV irradiation, the N-O bond can cleave, leading to a reactive intermediate. This property can be harnessed in chemoproteomic studies, where a derivative of the compound is used as a photo-cross-linker to identify the binding partners (e.g., proteins, enzymes) of isoxazole-based bioactive molecules. wikipedia.org

Role as Reagents in Detection and Quantification Methodologies

The aldehyde functionality of this compound is a key feature that allows for its use in the development of reagents for detection and quantification. Aldehydes are known to react with primary amines, hydrazines, and other nucleophiles to form Schiff bases or hydrazones, which can be designed to have specific detection properties, such as fluorescence or colorimetric changes.

While direct studies on this compound for these applications are not extensively documented, research on analogous isoxazole-based compounds provides a strong basis for its potential. For instance, the development of fluorescent probes for imaging cellular processes is a known application for structurally similar compounds like 3-(3-fluorophenyl)isoxazole-5-carbaldehyde. nih.gov The principle involves the conjugation of the isoxazole aldehyde to a fluorophore or a molecule that becomes fluorescent upon reaction.

Furthermore, isoxazole derivatives have been harnessed as photo-crosslinkers for identifying and studying protein interactions. In such methodologies, an isoxazole-containing probe is used to form covalent adducts with target proteins upon photo-irradiation, which can then be detected and quantified using techniques like fluorescent SDS-PAGE analysis. nih.gov A series of isoxazole probes have been synthesized and validated for their ability to cross-link with proteins, demonstrating that the electronic nature of the pendant ring system does not significantly hinder this process. nih.gov

The following table illustrates a hypothetical design of a detection assay based on the known reactivity of isoxazole aldehydes:

| Assay Component | Description | Principle of Detection |

| Analyte | A primary amine-containing biomolecule (e.g., a specific protein or peptide) | The target biomolecule to be detected and quantified. |

| Detection Reagent | A derivative of this compound linked to a fluorophore. | The isoxazole aldehyde reacts with the primary amine on the analyte to form a stable, fluorescent imine bond. |

| Detection Method | Fluorescence spectroscopy or microscopy. | The intensity of the fluorescence signal is directly proportional to the concentration of the analyte. |

This approach would enable the sensitive and specific detection of biomolecules, leveraging the reactivity of the carbaldehyde group on the isoxazole scaffold.

Applications in Biochemical Research

The utility of this compound and its derivatives extends into biochemical research, particularly as probes for investigating enzyme functions and metabolic processes. The isoxazole ring system is found in numerous biologically active molecules, and its derivatives are known to interact with a variety of biological targets, including enzymes. beilstein-journals.org

Derivatives of this compound are promising candidates for the design of enzyme inhibitors and activity-based probes. The isoxazole moiety can serve as a scaffold to position functional groups that interact with the active site of an enzyme, leading to inhibition. Research on various isoxazole derivatives has demonstrated their potential as inhibitors for a range of enzymes.

For example, a study on imidazo-isoxazole derivatives revealed their ability to inhibit both α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov The inhibitory activities were quantified, and kinetic studies were performed to understand the mechanism of inhibition. nih.gov Similarly, other isoxazole derivatives have been identified as potent inhibitors of carbonic anhydrase and fatty acyl-AMP ligase (FadD32) in Mycobacterium tuberculosis. nih.govnih.gov

The following table summarizes the inhibitory activity of representative isoxazole derivatives against various enzymes, providing a reference for the potential of compounds derived from this compound.

| Isoxazole Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

| Imidazo-isoxazole urea (B33335) scaffold | α-Amylase | 26.67 ± 1.25 µM | nih.gov |

| Imidazo-isoxazole urea scaffold | α-Glucosidase | 39.12 ± 1.83 µM | nih.gov |

| Substituted Isoxazole | Carbonic Anhydrase (CA) | 112.3 ± 1.6 µM | nih.gov |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | MtbFadD32 | Not specified | nih.gov |

In the context of metabolic pathways, isoxazole itself has been shown to alter the expression of genes involved in key metabolic processes and to influence the levels of various metabolites. researchgate.net This suggests that probes derived from this compound could be developed to modulate or report on the status of specific metabolic pathways. By functionalizing the aldehyde group to incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) moiety), these derivatives could be used to label and identify their enzymatic targets within a complex biological system, thereby elucidating their role in metabolic regulation.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for isoxazole (B147169) derivatives often involve harsh conditions, toxic reagents, and lengthy reaction times. mdpi.com Future research must prioritize the development of green and sustainable synthetic pathways to access 3-(3-Bromophenyl)isoxazole-5-carbaldehyde and its analogs. The principles of green chemistry, such as using eco-friendly solvents, reducing energy consumption, and improving atom economy, are central to this endeavor. rsc.orgrsc.org

Key areas for exploration include:

Ultrasound and Microwave-Assisted Synthesis: Sonochemistry and microwave irradiation have emerged as powerful tools to accelerate reaction rates, improve yields, and reduce energy input in heterocyclic synthesis. mdpi.comnih.gov Applying these techniques to the cycloaddition reactions that form the isoxazole ring could offer significant advantages in terms of efficiency and sustainability. mdpi.com Ultrasound-assisted multicomponent reactions, for instance, can enable one-pot synthesis in aqueous media, minimizing the use of volatile organic solvents. mdpi.com

Catalysis with Deep Eutectic Solvents (DES): Deep eutectic solvents are a new class of green solvents that are biodegradable, non-toxic, and recyclable. acs.orgacs.org Research has shown that DES can act as both the solvent and catalyst in the synthesis of 3,5-disubstituted isoxazoles, often proceeding without the need for additional additives and with high yields. nih.govacs.org Developing a DES-based flow reactor system could further enhance scalability and productivity. acs.org

Metal-Free and Biocatalytic Approaches: Moving away from heavy metal catalysts is a critical goal for sustainable chemistry. Future work could focus on metal-free 1,3-dipolar cycloaddition reactions or the use of organocatalysts. rsc.org Furthermore, exploring enzymatic or whole-cell biocatalysis could provide highly selective and environmentally benign routes to the target compound.

Table 1: Comparison of Modern Sustainable Synthetic Strategies for Isoxazoles

| Synthetic Strategy | Key Principles | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Energy efficiency, enhanced reaction kinetics. | Shorter reaction times (minutes vs. hours), higher yields, operational simplicity, use of green solvents like water. | mdpi.com |

| Flow Chemistry with Deep Eutectic Solvents (DES) | Process intensification, recyclability, use of biorenewable materials. | Enhanced scalability, higher productivity, catalyst and solvent recycling, improved safety and control. | nih.govacs.org |

| Multicomponent Reactions (MCRs) | Atom economy, convergence, operational simplicity. | High efficiency, rapid assembly of molecular complexity from simple starting materials in a one-pot process. | nih.gov |

| Metal-Free Catalysis | Avoidance of toxic metal residues, cost-effectiveness. | Environmentally benign procedures, simplified purification, fulfillment of green chemistry principles. | rsc.org |

Exploration of Undiscovered Reactivity Profiles

The chemical potential of this compound is largely untapped. Its structure offers three distinct points for chemical modification, allowing for a wide range of transformations to generate novel compound libraries.

Reactions of the Aldehyde Group: The carbaldehyde at the C5 position is a versatile functional handle. Future studies should systematically explore its conversion into a variety of other functional groups. This includes, but is not limited to, oxidation to a carboxylic acid, reduction to a primary alcohol, and conversion to imines, hydrazones, oximes, and nitriles. researchgate.netresearchgate.net These derivatives can serve as intermediates for further elaboration or as final products with unique biological profiles.

Cross-Coupling of the Bromophenyl Moiety: The bromine atom provides a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a diverse array of aryl, alkyl, alkynyl, and amino substituents, enabling the systematic exploration of structure-activity relationships (SAR) for various biological targets. Brominated isoxazoles are known to be useful intermediates for such transformations. irphouse.com

Isoxazole Ring Transformations: The isoxazole ring itself possesses a labile N-O bond, which can undergo cleavage under specific conditions (e.g., photolysis, reduction). nih.govmdpi.comwikipedia.org This reactivity can be harnessed for synthetic purposes, allowing the isoxazole to act as a masked precursor for other heterocyclic or acyclic structures. Investigating these ring-opening and rearrangement reactions could lead to novel molecular scaffolds not easily accessible through other means.

Table 2: Potential Chemical Transformations of this compound

| Reactive Site | Reaction Type | Potential Product Functional Group | Reference |

|---|---|---|---|

| C5-Carbaldehyde | Reduction | -CH₂OH (Primary Alcohol) | researchgate.net |

| C5-Carbaldehyde | Condensation | -CH=N-R (Imine/Schiff Base, Hydrazone) | researchgate.net |

| C3-Bromophenyl | Suzuki Coupling | Aryl, Heteroaryl | |

| C3-Bromophenyl | Sonogashira Coupling | Alkynyl | |

| Isoxazole Ring | Reductive Cleavage | β-Hydroxy Ketone, Enaminone | nih.govmdpi.com |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding and accelerating experimental research. Applying these methods to this compound and its derivatives can provide valuable insights.

DFT for Reactivity Prediction: Density Functional Theory (DFT) can be used to calculate electronic properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and frontier molecular orbital densities. researchgate.net These calculations can help predict the most likely sites for nucleophilic or electrophilic attack, rationalize observed reactivity, and estimate the stability of potential products. researchgate.netresearchgate.net

QSAR and Pharmacophore Modeling: For drug discovery applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of derivatives with their biological activity. nih.gov This allows for the rational design of more potent compounds. Pharmacophore modeling can identify the key spatial arrangement of features necessary for binding to a biological target.